molecular formula C10H7BrN2O2S B14175559 Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate CAS No. 4602-49-7

Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14175559
CAS No.: 4602-49-7
M. Wt: 299.15 g/mol
InChI Key: STMVHTXZROMZSW-UHFFFAOYSA-N
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Description

Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that has gained attention in recent years due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a bromophenyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-bromobenzoyl chloride and thiosemicarbazide in the presence of a base can yield the desired thiadiazole ring . The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-(3-iodophenyl)-1,2,3-thiadiazole-4-carboxylate

Uniqueness

Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially enhancing its antimicrobial and anticancer properties .

Properties

CAS No.

4602-49-7

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 5-(3-bromophenyl)thiadiazole-4-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-9(16-13-12-8)6-3-2-4-7(11)5-6/h2-5H,1H3

InChI Key

STMVHTXZROMZSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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